molecular formula C18H23N3O3S B2533508 5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine CAS No. 2380145-26-4

5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine

Cat. No. B2533508
CAS RN: 2380145-26-4
M. Wt: 361.46
InChI Key: VWZIGGJYGWVVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It is a member of the pyrimidine family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and other inflammatory diseases. It has also been shown to have anti-tumor effects, which could make it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile tool for investigating various biological processes and pathways. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are numerous future directions for research into 5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine. One potential area of investigation is the development of new therapeutic agents based on this compound. Another area of research could be the elucidation of the compound's mechanism of action, which could help to identify new targets for drug development. Additionally, further studies could be carried out to investigate the compound's potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Synthesis Methods

The synthesis of 5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine involves the reaction of a pyrimidine derivative with a sulfonyl chloride and a piperidine derivative. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure the formation of the desired product.

Scientific Research Applications

The potential applications of 5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine in scientific research are numerous. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5-ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-3-15-12-19-18(20-13-15)24-16-8-10-21(11-9-16)25(22,23)17-6-4-14(2)5-7-17/h4-7,12-13,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZIGGJYGWVVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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